Comparative Toxicity Assessment: 6-Chloro vs. 6-Alkoxy Substituted 4-Thioquinoline Acetic Acid Derivatives
In a comparative toxicity study of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, compounds lacking alkoxy substituents at the 6-position (such as the target 6-chloro compound) were identified as the most toxic among the analyzed series [1]. While the study provides a crucial qualitative SAR insight, direct quantitative IC₅₀ or LD₅₀ values for the 6-chloro derivative versus a specific 6-alkoxy comparator in the same assay were not numerically reported in the accessible abstract, representing a significant evidence gap for high-confidence quantitative distinction [1].
| Evidence Dimension | Relative toxicity in a class of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives |
|---|---|
| Target Compound Data | Qualitatively reported as 'most toxic' among derivatives without alkoxy substituents |
| Comparator Or Baseline | 6-alkoxy-substituted derivatives (more detailed quantitative comparator data not provided in source) |
| Quantified Difference | Non-quantified; target compound is in the higher toxicity cluster |
| Conditions | In silico and in vitro toxicity evaluation; progressive sperm motility model (QAC-1 acid form reduced motility by 15-20% vs. intact) |
Why This Matters
This highlights a clear toxicity liability associated with the 6-chloro substitution that directly contrasts with the lower toxicity of 6-alkoxy analogs, making structural identity verification critical for safety assessment.
- [1] Zavhorodnii, M., Derevianko, N., Shkopynska, T., Kornet, M., & Brazhko, O. (2022). Influence of derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Regulatory Mechanisms in Biosystems, 13(3), 213-218. DOI: 10.15421/022227 View Source
